molecular formula C20H28Si2 B14300186 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline CAS No. 113365-44-9

2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline

Cat. No.: B14300186
CAS No.: 113365-44-9
M. Wt: 324.6 g/mol
InChI Key: FUJMQEAHBZWDST-UHFFFAOYSA-N
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Description

2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is a unique organosilicon compound characterized by its multiple methyl groups and a dihydrodibenzo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline typically involves the reaction of appropriate silane precursors under controlled conditions. The reaction conditions often include the use of catalysts such as platinum or palladium complexes to facilitate the formation of the desired silicon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar silane precursors and catalysts. The process is optimized to ensure high yield and purity, often involving distillation and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction could produce silane compounds.

Scientific Research Applications

2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in bio-compatible materials.

    Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which 2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science.

Comparison with Similar Compounds

Similar Compounds

    Octamethylcyclotetrasiloxane: Another organosilicon compound with similar applications in materials science and industry.

    Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.

    Hexamethyldisiloxane: Utilized in various industrial applications, including as a solvent and in the production of silicone polymers.

Uniqueness

2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is unique due to its specific dihydrodibenzo structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

113365-44-9

Molecular Formula

C20H28Si2

Molecular Weight

324.6 g/mol

IUPAC Name

2,3,5,5,6,6,8,9-octamethylbenzo[c][1,2]benzodisiline

InChI

InChI=1S/C20H28Si2/c1-13-9-17-18-10-14(2)16(4)12-20(18)22(7,8)21(5,6)19(17)11-15(13)3/h9-12H,1-8H3

InChI Key

FUJMQEAHBZWDST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)[Si]([Si](C3=C2C=C(C(=C3)C)C)(C)C)(C)C

Origin of Product

United States

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